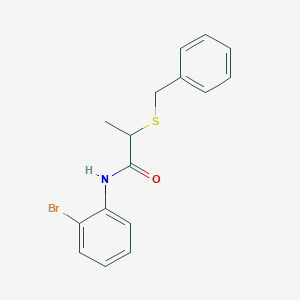
2-(4-bromo-2-methylphenoxy)-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-methylphenoxy)-N-propylacetamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor CB2. It was first synthesized in the year 2000 by researchers at the University of Nottingham, UK. Since then, BML-190 has been widely used in scientific research to study the role of CB2 receptors in various physiological and pathological processes in the body.
Wirkmechanismus
2-(4-bromo-2-methylphenoxy)-N-propylacetamide acts as a selective antagonist of the CB2 receptor. CB2 receptors are G protein-coupled receptors that are primarily expressed in immune cells. They are involved in the regulation of various physiological and pathological processes such as inflammation, pain, and immune responses. 2-(4-bromo-2-methylphenoxy)-N-propylacetamide binds to the CB2 receptor and prevents the activation of downstream signaling pathways. This leads to a reduction in inflammation, pain, and immune responses.
Biochemical and Physiological Effects:
2-(4-bromo-2-methylphenoxy)-N-propylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-(4-bromo-2-methylphenoxy)-N-propylacetamide has also been shown to have anti-tumor effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromo-2-methylphenoxy)-N-propylacetamide has several advantages for lab experiments. It is a selective antagonist of the CB2 receptor, which allows for the specific modulation of CB2 receptor signaling pathways. It is also relatively stable and has a long half-life, which allows for prolonged exposure in in vitro and in vivo experiments. However, 2-(4-bromo-2-methylphenoxy)-N-propylacetamide has some limitations. It has relatively low potency compared to other CB2 receptor antagonists, which may limit its effectiveness in certain experiments. It also has poor solubility in aqueous solutions, which may limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-bromo-2-methylphenoxy)-N-propylacetamide in scientific research. One area of interest is the role of CB2 receptors in the regulation of the immune system. 2-(4-bromo-2-methylphenoxy)-N-propylacetamide has been shown to modulate immune responses, and further research is needed to elucidate the underlying mechanisms. Another area of interest is the potential therapeutic use of CB2 receptor modulation in various diseases such as cancer and neurodegenerative disorders. 2-(4-bromo-2-methylphenoxy)-N-propylacetamide has shown promise in preclinical studies, and further research is needed to determine its potential clinical utility. Finally, there is a need for the development of more potent and selective CB2 receptor antagonists that can be used in a wider range of experimental setups.
Synthesemethoden
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-propylacetamide involves the reaction of 4-bromo-2-methylphenol with propylamine in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield 2-(4-bromo-2-methylphenoxy)-N-propylacetamide. The purity of the final product is confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2-methylphenoxy)-N-propylacetamide has been used extensively in scientific research to study the role of CB2 receptors in various physiological and pathological processes. CB2 receptors are primarily expressed in immune cells and have been implicated in the regulation of inflammation, pain, and immune responses. 2-(4-bromo-2-methylphenoxy)-N-propylacetamide has been used to investigate the therapeutic potential of CB2 receptor modulation in various diseases such as cancer, neurodegenerative disorders, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-6-14-12(15)8-16-11-5-4-10(13)7-9(11)2/h4-5,7H,3,6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHGOLYZZAKMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=C(C=C(C=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine](/img/structure/B5195874.png)
![2-chloro-4-{5-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5195880.png)
![6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5195882.png)
![1-(4-chlorobenzyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5195887.png)
![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5195891.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5195919.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B5195925.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5195933.png)
![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5195941.png)

![N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5195946.png)

![3-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5195962.png)
![1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5195971.png)